molecular formula C13H15NO6 B597957 Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate CAS No. 1253790-99-6

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate

Cat. No.: B597957
CAS No.: 1253790-99-6
M. Wt: 281.264
InChI Key: UWOJJWGLKBTAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a nitro group attached to a benzene ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with ethyl 2-(2-ethoxy-2-oxoethyl) acetate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and ethyl 2-(2-ethoxy-2-oxoethyl) alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: Ethyl 2-(2-ethoxy-2-oxoethyl)-4-aminobenzoate.

    Hydrolysis: 4-nitrobenzoic acid and ethyl 2-(2-ethoxy-2-oxoethyl) alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can also be hydrolyzed by esterases, releasing the active components.

Comparison with Similar Compounds

Ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate can be compared with other esters and nitrobenzoates:

    Ethyl 4-nitrobenzoate: Lacks the ethoxy-oxoethyl group, making it less versatile in chemical reactions.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

    Ethyl 2-(2-oxoethyl)-4-nitrobenzoate: Lacks the ethoxy group, which can influence its chemical properties and applications.

Properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-19-12(15)8-9-7-10(14(17)18)5-6-11(9)13(16)20-4-2/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOJJWGLKBTAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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